molecular formula C8H7F2NO3 B15276138 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-03-7

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15276138
CAS No.: 677762-03-7
M. Wt: 203.14 g/mol
InChI Key: KNVLWWRDNBWPNE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in medicinal chemistry, materials science, and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond-donating ability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structure, which combines the difluoroethyl group with a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

677762-03-7

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-5(8(13)14)1-2-7(11)12/h1-3,6H,4H2,(H,13,14)

InChI Key

KNVLWWRDNBWPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(F)F

Origin of Product

United States

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